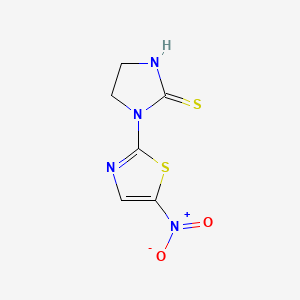
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione is a chemical compound with the molecular formula C6H6N4O2S2 and a molecular weight of 230.267 g/mol . It is known for its anti-parasitic and anti-microbial properties . The compound features a thiazole ring substituted with a nitro group at the 5-position and an imidazolidine-2-thione moiety .
Méthodes De Préparation
The synthesis of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione typically involves the reaction of 2-alkylthio-5-nitrothiazole with imidazolidine-2-thione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Condensation: The imidazolidine-2-thione moiety can participate in condensation reactions with aldehydes and ketones.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anti-parasitic and anti-microbial properties make it a candidate for studying the mechanisms of microbial inhibition.
Industry: It may be used in the development of anti-microbial coatings and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione involves the inhibition of key enzymes in microbial and parasitic organisms. The nitro group is believed to play a crucial role in this inhibition by interacting with the active sites of these enzymes, leading to the disruption of essential metabolic pathways . The molecular targets include enzymes involved in DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione can be compared with other similar compounds such as:
2-Imidazolidinethione, 1-(5-nitro-2-thiazolyl)-: Similar structure but may have different biological activities.
1-(5-Nitro-1,3-thiazol-2-yl)imidazolidine-2-thione: Another structural isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
40016-42-0 |
|---|---|
Formule moléculaire |
C6H6N4O2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1-(5-nitro-1,3-thiazol-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C6H6N4O2S2/c11-10(12)4-3-8-6(14-4)9-2-1-7-5(9)13/h3H,1-2H2,(H,7,13) |
Clé InChI |
ZOFIQVOGCZRBNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1)C2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


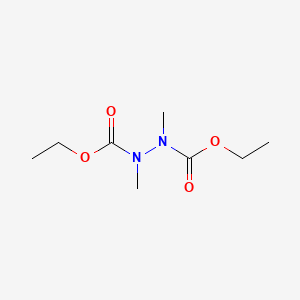
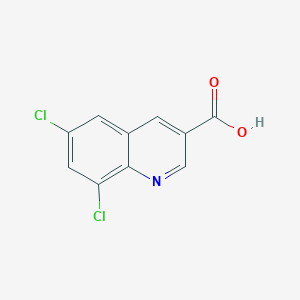

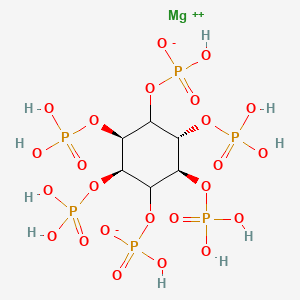
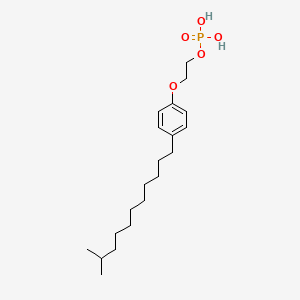
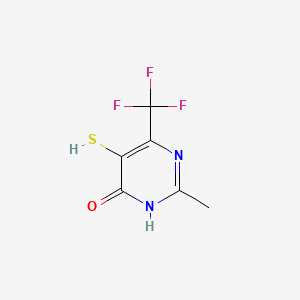
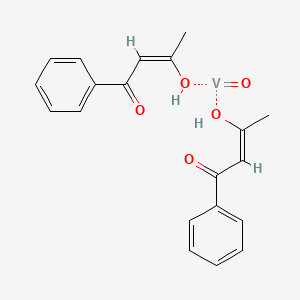
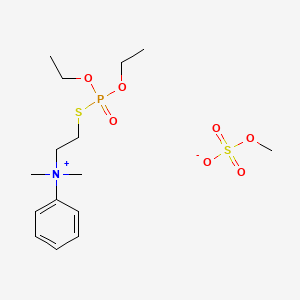
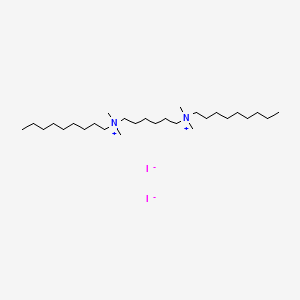
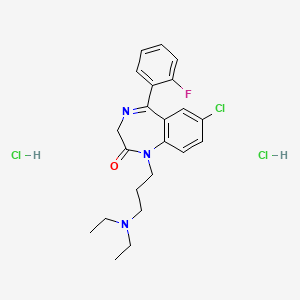
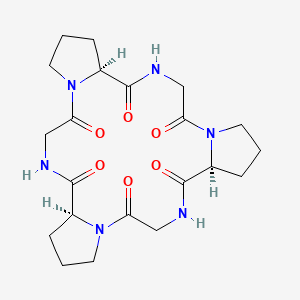
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
